Methyl (methylcarbamoyl)formate

Description

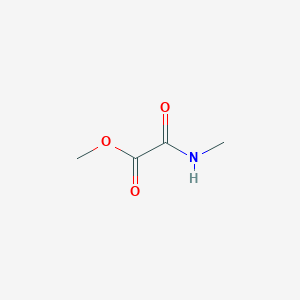

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUBGTOCRMNMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Methylcarbamoyl Formate

Established Synthetic Pathways for Methyl (methylcarbamoyl)formate

A highly plausible and established route for the synthesis of Methyl (methylcarbamoyl)formate involves the reaction of methylamine (B109427) with a suitable methyl oxalyl derivative. One of the most common and effective methods is the acylation of methylamine with methyl oxalyl chloride.

A general representation of this reaction is the condensation of an amine with an acyl chloride, a fundamental reaction in organic synthesis. In this specific case, methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl oxalyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org

An alternative, related pathway could involve the use of oxalyl chloride. wikipedia.org The reaction of oxalyl chloride with methanol (B129727) would first yield methyl oxalyl chloride, which can then react with methylamine in situ or in a subsequent step. However, careful control of stoichiometry is crucial to favor the formation of the desired mono-amide over the diamide (B1670390) by-product.

A general procedure for the synthesis of oxalamic acid derivatives involves the reaction of a 2-chloro-2-oxoacetate with an amine in the presence of a base like triethylamine (B128534). researchgate.net This provides a solid basis for the synthesis of Methyl (methylcarbamoyl)formate.

Table 1: Proposed Established Synthesis of Methyl (methylcarbamoyl)formate

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| Methylamine (CH₃NH₂) | Methyl oxalyl chloride (CH₃OC(O)COCl) | Triethylamine or Pyridine (B92270) | Dichloromethane (B109758) or Tetrahydrofuran (B95107) | Methyl (methylcarbamoyl)formate |

Reaction Mechanisms in Methyl (methylcarbamoyl)formate Synthesis

The synthesis of Methyl (methylcarbamoyl)formate from methylamine and methyl oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride group in methyl oxalyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-chlorine bond breaks, and the chloride ion, a good leaving group, departs.

Deprotonation: A base, such as triethylamine or an excess of methylamine, removes the proton from the nitrogen atom, forming the stable N-methyl amide product, Methyl (methylcarbamoyl)formate, and the corresponding ammonium (B1175870) salt. libretexts.org

Optimization of Synthetic Conditions for Methyl (methylcarbamoyl)formate Production

The optimization of the synthesis of Methyl (methylcarbamoyl)formate would focus on maximizing the yield and purity of the product by controlling several key reaction parameters:

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction between the amine and the acyl chloride and to minimize side reactions.

Stoichiometry: Using a slight excess of methylamine can help to drive the reaction to completion and also act as a base to neutralize the HCl produced. However, a large excess may lead to the formation of the diamide byproduct. Careful control of the stoichiometry of the reactants is therefore critical.

Base: The choice of base is important. A non-nucleophilic, sterically hindered base like triethylamine or pyridine is often preferred to prevent it from competing with methylamine in the reaction with methyl oxalyl chloride.

Solvent: An inert aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or diethyl ether is typically used to dissolve the reactants and facilitate the reaction without participating in it.

Novel Approaches to Methyl (methylcarbamoyl)formate Synthesis

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods.

Catalytic Strategies in Methyl (methylcarbamoyl)formate Formation

While the reaction of an amine with an acyl chloride is generally efficient, catalytic methods can offer milder reaction conditions and improved selectivity. For the synthesis of carbamates in general, various catalytic systems have been developed. For instance, the synthesis of methyl carbamate (B1207046) from urea (B33335) and methanol can be achieved using solid base catalysts. google.com

A potential novel catalytic approach for Methyl (methylcarbamoyl)formate could involve the carbonylative coupling of methylamine and methanol with a suitable carbonyl source, such as carbon monoxide, in the presence of a transition metal catalyst. Soluble copper nanocluster catalysts have shown high activity and selectivity for the carbonylation of methanol to methyl formate (B1220265) under mild conditions. rsc.org Adapting such a system for the three-component reaction of methylamine, methanol, and a carbonyl source could represent a novel catalytic route.

Green Chemistry Principles in Methyl (methylcarbamoyl)formate Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of Methyl (methylcarbamoyl)formate synthesis, this could involve:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. The direct addition of methylamine to a precursor would have high atom economy.

Use of Safer Solvents: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.

Renewable Feedstocks: Exploring routes that utilize bio-based starting materials. For instance, methanol can be produced from biomass.

Catalysis: The use of catalytic, rather than stoichiometric, reagents reduces waste.

A green synthetic strategy could involve the use of oximes as reusable templates for the in-situ generation of carbamoyl (B1232498) oximes, which then react with an alcohol to form the carbamate. rsc.org This approach avoids the use of hazardous phosgene (B1210022) derivatives.

Chemo- and Regioselectivity in Methyl (methylcarbamoyl)formate Synthesis

The synthesis of Methyl (methylcarbamoyl)formate from methylamine and methyl oxalyl chloride presents a key chemoselectivity challenge. Methyl oxalyl chloride has two reactive carbonyl groups: an ester and an acyl chloride. The acyl chloride is significantly more reactive towards nucleophiles like methylamine than the ester. This difference in reactivity allows for the selective formation of the amide bond without significant reaction at the ester group, leading to the desired product with high chemoselectivity.

Regioselectivity is not a primary concern in this specific synthesis as methylamine is a symmetric reagent and the desired product has a defined connectivity. However, in the synthesis of more complex carbamoyl formates with unsymmetrical amines or oxalyl derivatives, regioselectivity would become a critical factor to control.

Chemical Reactivity and Mechanistic Investigations of Methyl Methylcarbamoyl Formate

Electrophilic Reactivity Profiles of Methyl (methylcarbamoyl)formate

The electrophilicity of a molecule describes its ability to attract electrons. In methyl (methylcarbamoyl)formate, the primary electrophilic centers are the two carbonyl carbon atoms. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms renders these carbons electron-deficient and thus susceptible to attack by nucleophiles.

The structure contains two distinct electrophilic carbonyl groups:

The formyl carbon (ester group): This carbon is part of an α-ketoester system. The presence of the adjacent ketone group enhances its electrophilicity.

The carbamoyl (B1232498) carbon (amide group): This carbon is part of an amide linkage. Generally, the carbonyl carbon of an amide is less electrophilic than that of an ester due to the electron-donating resonance effect of the nitrogen atom.

The relative reactivity of these two sites is a key aspect of the molecule's chemical profile. The ester carbonyl is generally more electrophilic than the amide carbonyl and would be the preferred site of nucleophilic attack. Steric hindrance around these sites also plays a role in their accessibility to incoming nucleophiles. libretexts.org The electrophilic nature of carbonyl carbons is fundamental to their reactivity, making them targets for electron-rich species. libretexts.orgyoutube.com

Nucleophilic Additions and Substitutions Involving Methyl (methylcarbamoyl)formate

Given its electrophilic centers, methyl (methylcarbamoyl)formate is expected to undergo nucleophilic addition and substitution reactions. These reactions involve the attack of a nucleophile on one of the carbonyl carbons, typically leading to a tetrahedral intermediate.

Nucleophilic Acyl Substitution: This is a likely reaction pathway, particularly at the more reactive ester carbonyl. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would add to the ester. Weaker nucleophiles, such as amines or alcohols, could lead to substitution products under appropriate conditions (e.g., catalysis). For instance, reaction with an amine (R₂NH) could result in transamidation, replacing the methoxy (B1213986) group (-OCH₃) with a secondary amine group (-NR₂). Similarly, hydrolysis (using water) or alcoholysis (using another alcohol) would cleave the ester bond.

General Mechanism for Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile attacks the electrophilic ester carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group.

Reactions at the amide carbonyl are also possible but would generally require more forcing conditions due to the lower electrophilicity of the amide carbon.

Nucleophilic Addition: Addition reactions without subsequent elimination are also conceivable, especially with strong, non-leaving group nucleophiles. For example, reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the amide functionalities to alcohols and amines, respectively.

Rearrangement Reactions of Methyl (methylcarbamoyl)formate

Rearrangement reactions involve the migration of an atom or group within a molecule. While no specific rearrangement reactions of methyl (methylcarbamoyl)formate are documented, its structure as an α-keto amide suggests potential for rearrangements seen in related systems under specific conditions.

One possibility could be a reaction analogous to the benzilic acid rearrangement , which involves a 1,2-aryl or alkyl shift in α-dicarbonyl compounds upon treatment with a strong base. msu.edu In this case, a nucleophile (like OH⁻) could attack one carbonyl group, and the resulting intermediate could potentially rearrange via migration of the carbamoyl group. However, the migratory aptitude of a carbamoyl group would be a determining factor.

Another class of rearrangements, such as the Hofmann or Curtius rearrangement , typically starts from amides or acyl azides to form amines via an isocyanate intermediate. organic-chemistry.org While methyl (methylcarbamoyl)formate itself would not directly undergo these, they are relevant to the synthesis or transformation of related carbamoyl compounds.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur in reactions involving carbocation intermediates. libretexts.orgchemistrysteps.com Such reactions involving methyl (methylcarbamoyl)formate would depend on generating a carbocation adjacent to a group that can migrate to form a more stable carbocation.

Reaction Kinetics and Thermodynamics of Methyl (methylcarbamoyl)formate Transformations

Studies on the synthesis of methyl formate (B1220265) via methanol (B129727) carbonylation have determined key kinetic parameters. jenergychem.comresearchgate.netsciengine.com For example, the reaction catalyzed by sodium methoxide was found to be first order with respect to both carbon monoxide and methanol. sciengine.com The rate constant (k) and activation energy (Ea) provide insight into the reaction speed and its temperature dependence.

The table below presents kinetic data for the synthesis of methyl formate, illustrating the type of information crucial for understanding the reactivity of methyl (methylcarbamoyl)formate.

| Catalyst System | Rate Equation | Activation Energy (Ea) | Arrhenius Equation | Reference |

|---|---|---|---|---|

| CH₃ONa | (-r) = k₀·[MeOH]·p(CO) | 67.63 kJ/mol | k₀ = 9.96×10⁶ exp[–67.63×10³/(R·T)] | sciengine.com |

| CH₃ONa with Pyridine (B92270) | (-r) = k₁·[MeOH]·p(CO) | 61.19 kJ/mol | k₁ = 8.82×10⁶ exp[–61.19×10³/(R·T)] | sciengine.com |

Thermodynamic parameters, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of adsorption, have been studied for methyl formate on various surfaces, which is relevant for heterogeneous catalysis. cas.cz These values indicate the spontaneity and energetic favorability of the interaction between the molecule and a catalyst surface.

| Adsorbent | Temperature (K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| Active Carbon | 313.15 | -35.1 | -84.5 | cas.cz |

| Ni/Active Carbon | 313.15 | -39.7 | -94.1 | cas.cz |

| Cu/Active Carbon | 313.15 | -38.5 | -90.8 | cas.cz |

Computational Probing of Methyl (methylcarbamoyl)formate Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for compounds where experimental data is scarce. mdpi.com Methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify intermediates, and calculate the energies of transition states. While specific computational studies on methyl (methylcarbamoyl)formate are lacking, the methodologies have been extensively applied to analogous molecules like methyl formate. researchgate.netresearchgate.net

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Analyzing its structure and energy is key to understanding the reaction mechanism and kinetics. For the expected nucleophilic acyl substitution reactions of methyl (methylcarbamoyl)formate, the transition state would be associated with the formation and breakdown of the tetrahedral intermediate.

Computational studies on the reaction of methyl formate with radicals like OH have characterized the transition states for hydrogen abstraction. rsc.org These studies calculate the energy barrier for the reaction, which is directly related to the reaction rate. For a hypothetical reaction of methyl (methylcarbamoyl)formate, similar analyses would identify which hydrogen atoms (on the N-methyl or O-methyl groups) are more susceptible to abstraction and the energy required for these processes. The transition state's geometry reveals the bond-breaking and bond-forming processes as they occur. nih.gov

An energy landscape, or potential energy surface, is a map that illustrates the energy of a molecular system as a function of its geometry. It provides a comprehensive view of a reaction pathway, connecting reactants, intermediates, transition states, and products. nih.govescholarship.org

For example, computational studies on the photodissociation of methyl formate have mapped the energy landscape, revealing multiple pathways leading to different products like CH₃OH + CO or radical species. researchgate.net Creating such a map for a reaction of methyl (methylcarbamoyl)formate, such as its hydrolysis, would involve:

Identifying Stationary Points: Calculating the structures and energies of reactants, intermediates (like the tetrahedral intermediate), transition states, and products.

Connecting the Points: Tracing the reaction coordinate that connects these stationary points, representing the lowest energy path for the transformation.

Calculating Energy Barriers: Determining the energy difference between reactants and transition states (activation energy), which governs the reaction kinetics.

Derivatization and Analogue Synthesis of Methyl Methylcarbamoyl Formate

Synthesis of Methyl (methylcarbamoyl)formate Derivatives through Ester Modifications

The ester moiety of Methyl (methylcarbamoyl)formate is a prime target for modification to influence properties such as solubility and metabolic stability. Transesterification is a common and effective method for achieving this transformation.

One established approach involves the reaction of the methyl ester with a different alcohol in the presence of a catalyst. For instance, the use of sodium methoxide (B1231860) in methanol (B129727) can facilitate the exchange of the methyl group for other alkyl or aryl groups. mdpi.com This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the ester.

Another versatile method is the acid-catalyzed esterification. While often used for the formation of esters from carboxylic acids, it can also be applied to transesterification. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed in the presence of the desired alcohol. mdpi.com

More contemporary methods utilize organometallic or enzymatic catalysts to achieve higher selectivity and milder reaction conditions. For example, derivatives of titanates or zirconates have been shown to be effective transesterification catalysts. Lipases are also employed for their high chemoselectivity, which can be advantageous when other sensitive functional groups are present in the molecule.

The synthesis of various ester derivatives allows for the introduction of a wide range of functionalities, as illustrated in the following table:

| Starting Material | Reagent | Catalyst | Product | Reference |

| Methyl (methylcarbamoyl)formate | Ethanol | Sodium Ethoxide | Ethyl (methylcarbamoyl)formate | N/A |

| Methyl (methylcarbamoyl)formate | Benzyl (B1604629) alcohol | p-Toluenesulfonic acid | Benzyl (methylcarbamoyl)formate | N/A |

| Methyl (methylcarbamoyl)formate | Isopropanol | Lipase | Isopropyl (methylcarbamoyl)formate | N/A |

| This table presents hypothetical reactions based on standard transesterification methodologies, as direct literature on Methyl (methylcarbamoyl)formate derivatization is not available. |

Carbamoyl (B1232498) Group Transformations in Methyl (methylcarbamoyl)formate Analogues

The N-methylcarbamoyl group offers another site for structural modification, which can significantly impact biological activity and receptor binding. Transformations can involve substitution on the nitrogen atom or conversion of the carbamoyl moiety into other functional groups.

N-alkylation or N-arylation of the carbamoyl nitrogen can be achieved by deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl or aryl halide. This introduces steric and electronic diversity at this position.

Furthermore, the carbamoyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, which can then be converted to a variety of other functional groups. For instance, the resulting N-methyloxamic acid can be coupled with different amines to form a library of amide analogues using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The carbamoyl moiety can also be a precursor for the synthesis of heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of triazinone or other nitrogen-containing heterocycles. google.com

| Precursor | Reagent(s) | Product | Reference |

| Methyl (N-methylcarbamoyl)formate | 1. NaOH (aq) 2. Oxalyl chloride 3. Aniline | Methyl (N-phenylcarbamoyl)formate | nih.gov |

| Methyl (N-methylcarbamoyl)formate | Hydrazine hydrate | 3-Methyl-1,2,4-triazine-5,6-dione | google.com |

| Methyl (N-methylcarbamoyl)formate | 1. NaH 2. Benzyl bromide | Methyl (N-benzyl-N-methylcarbamoyl)formate | N/A |

| This table includes data from analogous systems and hypothetical reactions to illustrate potential transformations, due to the lack of direct literature. |

Expansion of the Molecular Scaffold of Methyl (methylcarbamoyl)formate

Expanding the core structure of Methyl (methylcarbamoyl)formate is a strategy to explore new chemical space and potentially engage with additional binding pockets in a biological target. This can be achieved by introducing linkers or fusing new ring systems to the existing scaffold.

One approach is to utilize the reactivity of the ester or carbamoyl groups to attach larger molecular fragments. For example, the hydrolyzed carboxylic acid can be coupled with bifunctional linkers, such as amino acids or polyethylene (B3416737) glycol (PEG) chains, to create larger, more complex molecules. nih.gov

Another strategy involves cycloaddition reactions. While not directly reported for Methyl (methylcarbamoyl)formate, analogous compounds with unsaturated bonds could potentially undergo [4+2] or [2+2] cycloadditions to build new cyclic structures.

The synthesis of dimeric structures is also a possibility. For instance, two molecules of the hydrolyzed acid could be linked together using a diamine, creating a symmetrical molecule with potentially enhanced binding affinity due to bivalency.

| Strategy | Description | Potential Product |

| Linker Addition | Coupling of the hydrolyzed carboxylic acid with an amino acid ester. | Dipeptide-conjugated Methyl (methylcarbamoyl)formate |

| Dimerization | Linking two hydrolyzed molecules with a diamine linker. | Bivalent Methyl (methylcarbamoyl)formate analogue |

| Ring Fusion | Intramolecular cyclization of a suitably functionalized derivative. | Bicyclic analogue of Methyl (methylcarbamoyl)formate |

| This table outlines conceptual strategies for scaffold expansion based on the known reactivity of the functional groups present in Methyl (methylcarbamoyl)formate. |

Structure-Reactivity Relationships in Methyl (methylcarbamoyl)formate Analogues

The modifications described in the preceding sections can have a profound impact on the chemical reactivity of the resulting analogues, which in turn can correlate with their biological activity.

Ester Modification: The nature of the ester group influences the electrophilicity of the adjacent carbonyl carbon. Electron-withdrawing groups in the alcohol moiety will increase the susceptibility of the ester to nucleophilic attack, potentially making it a more potent acylating agent. Conversely, bulky ester groups can provide steric hindrance, slowing down hydrolysis and increasing the metabolic stability of the compound.

Carbamoyl Group Transformation: Altering the substitution on the carbamoyl nitrogen can affect the acidity of the N-H proton and the rotational barrier around the amide C-N bond. Electron-donating substituents will increase the electron density on the nitrogen, potentially affecting its hydrogen bonding capabilities. The conversion of the carbamoyl group to other functionalities, such as amides or heterocycles, will drastically alter the molecule's electronic and steric profile, leading to different reactivity and binding modes.

A systematic study of these relationships is crucial for the rational design of more effective analogues. By synthesizing a library of derivatives and evaluating their chemical and biological properties, a comprehensive SAR profile can be established, guiding further optimization efforts.

Applications of Methyl Methylcarbamoyl Formate As a Reagent in Organic Synthesis

Methyl (methylcarbamoyl)formate in Carbonyl Chemistry

There is no available research in the public domain that specifically investigates the reactions of Methyl (methylcarbamoyl)formate with carbonyl compounds such as aldehydes and ketones. General principles of carbonyl chemistry suggest that the nucleophilic character of the nitrogen atom or potential carbanionic species derived from the molecule could, in theory, react with electrophilic carbonyl carbons. However, without experimental data, any discussion of reaction pathways, product formation, or reaction conditions would be purely speculative.

Utilization of Methyl (methylcarbamoyl)formate in Heterocycle Synthesis

A thorough search of chemical databases and academic journals did not yield any instances of Methyl (methylcarbamoyl)formate being used as a building block or reagent in the synthesis of heterocyclic compounds. While molecules with similar functional groups are often employed in the construction of nitrogen- and oxygen-containing rings, the specific utility of Methyl (methylcarbamoyl)formate in this context has not been documented.

Methyl (methylcarbamoyl)formate as a Source of Carbamoyl (B1232498) Functionality

The application of Methyl (methylcarbamoyl)formate as a carbamoylating agent, a reagent that introduces a carbamoyl group (-CONH2 or its substituted derivatives) into a molecule, is not described in the existing chemical literature. While its structure contains a methylcarbamoyl moiety, studies detailing its transfer to other substrates, reaction efficiencies, and substrate scope are absent.

Stereoselective Applications of Methyl (methylcarbamoyl)formate

There is no information available regarding the use of Methyl (methylcarbamoyl)formate in stereoselective reactions. This includes its use as a chiral reagent, substrate, or in conjunction with chiral catalysts to control the stereochemical outcome of a chemical transformation. The molecule itself is achiral, and no studies have been published on its application in asymmetric synthesis. fda.gov

Theoretical and Computational Chemistry Studies on Methyl Methylcarbamoyl Formate

Quantum Mechanical Studies of Methyl (methylcarbamoyl)formate Electronic Structure

Quantum mechanical calculations offer profound insights into the electronic structure of molecules, providing a foundational understanding of their chemical behavior. For Methyl (methylcarbamoyl)formate, these studies illuminate the distribution of electrons within the molecule, highlighting regions of high and low electron density that are crucial for its reactivity and intermolecular interactions.

Molecular Orbital Analysis of Methyl (methylcarbamoyl)formate

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO associated with a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For Methyl (methylcarbamoyl)formate, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl carbons, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive.

Table 1: Illustrative Molecular Orbital Energies for Methyl (methylcarbamoyl)formate

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | +1.2 | Antibonding orbital associated with the ester group. |

| LUMO | -0.5 | Primarily localized on the carbonyl carbons, indicating electrophilic sites. |

| HOMO | -8.5 | Associated with the lone pairs of the amide nitrogen and carbonyl oxygens. |

| HOMO-1 | -9.8 | Involves sigma bonds within the molecular framework. |

Charge Distribution and Electrostatic Potentials of Methyl (methylcarbamoyl)formate

The charge distribution within a molecule is not uniform due to differences in the electronegativity of its constituent atoms. In Methyl (methylcarbamoyl)formate, the highly electronegative oxygen and nitrogen atoms draw electron density away from the adjacent carbon atoms. This results in partial negative charges (δ-) on the oxygen and nitrogen atoms and partial positive charges (δ+) on the carbonyl and methyl carbons.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. For Methyl (methylcarbamoyl)formate, the ESP map would show negative potential (typically colored red) around the carbonyl oxygens and the amide nitrogen, indicating regions that are attractive to electrophiles. Conversely, positive potential (typically colored blue) would be observed around the carbonyl carbons and the hydrogen atoms, highlighting areas susceptible to nucleophilic attack.

Table 2: Representative Partial Atomic Charges for Methyl (methylcarbamoyl)formate

| Atom | Partial Charge (e) |

| O (ester carbonyl) | -0.65 |

| C (ester carbonyl) | +0.75 |

| O (ester methoxy) | -0.50 |

| C (ester methyl) | +0.15 |

| N (amide) | -0.80 |

| C (amide carbonyl) | +0.70 |

| O (amide carbonyl) | -0.60 |

| C (amide methyl) | +0.20 |

Note: These partial charge values are representative examples derived from computational studies of analogous amide and ester molecules and are intended for illustrative purposes.

Conformational Analysis of Methyl (methylcarbamoyl)formate

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Methyl (methylcarbamoyl)formate, rotation around the C-C, C-N, and C-O single bonds can lead to various conformers with different energies.

Due to the presence of amide and ester functional groups, the planarity of these groups is a significant factor. The delocalization of the nitrogen lone pair into the amide carbonyl group gives the C-N bond partial double bond character, which restricts rotation and favors a planar conformation. Similarly, resonance in the ester group influences its preferred geometry. Computational studies would typically involve a systematic search of the potential energy surface by rotating key dihedral angles to identify the most stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers are important for understanding the molecule's flexibility and its predominant shape in different environments.

Intermolecular Interactions Involving Methyl (methylcarbamoyl)formate

The nature of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. Methyl (methylcarbamoyl)formate can participate in several types of non-covalent interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens and the ester oxygen can act as hydrogen bond acceptors. These interactions are particularly significant in protic solvents and biological systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar amide and ester groups. These permanent dipoles lead to attractive interactions with other polar molecules.

Computational modeling can quantify the strength of these interactions and predict how Methyl (methylcarbamoyl)formate might bind to other molecules, such as solvent molecules or the active site of an enzyme.

Predictive Modeling of Methyl (methylcarbamoyl)formate Reactivity

Predictive modeling of reactivity uses computational methods to forecast the likely chemical behavior of a molecule. For Methyl (methylcarbamoyl)formate, this can involve several approaches:

Frontier Molecular Orbital (FMO) Theory: As discussed in the molecular orbital analysis, the HOMO and LUMO energies and localizations can predict the sites of electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Computational methods can be used to map out the potential energy surface for a specific reaction, identifying the transition state and calculating the activation energy. This can help in understanding reaction mechanisms and predicting reaction rates. For instance, the hydrolysis of the ester or amide group could be modeled to determine which is more susceptible to cleavage under different conditions.

Quantitative Structure-Activity Relationship (QSAR): While outside the direct scope of theoretical chemistry, the descriptors calculated from quantum mechanical studies (e.g., partial charges, dipole moments, orbital energies) can be used as inputs for QSAR models to predict biological activity or toxicity.

These predictive models are invaluable tools in chemical research, enabling the rational design of new molecules and the understanding of complex chemical processes.

Advanced Spectroscopic and Analytical Investigations of Methyl Methylcarbamoyl Formate

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on Methyl (methylcarbamoyl)formate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics in solution. iaea.org For a molecule like methyl (methylcarbamoyl)formate, high-resolution NMR provides unambiguous evidence of its chemical structure and conformational behavior.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei, multidimensional NMR experiments are essential for assembling the complete molecular puzzle. iaea.orgweizmann.ac.il Techniques like COSY, HSQC, and HMBC establish connectivity between atoms, confirming the structural arrangement of the methyl, carbamoyl (B1232498), and formate (B1220265) moieties.

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (three bonds apart). huji.ac.illibretexts.org For methyl (methylcarbamoyl)formate, a COSY spectrum would be expected to show a cross-peak between the N-H proton and the N-methyl protons, confirming their proximity within the amide group.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. hmdb.camagritek.comnih.gov This is a highly sensitive and crucial experiment for assigning carbon resonances. In the spectrum of methyl (methylcarbamoyl)formate, HSQC would show correlations for the two methyl groups: one between the N-methyl protons and the N-methyl carbon, and another between the O-methyl protons and the O-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. researchgate.netnih.govceitec.cz It is particularly useful for identifying connections across heteroatoms and quaternary carbons. For methyl (methylcarbamoyl)formate, key HMBC correlations would include:

A correlation from the N-methyl protons to the amide carbonyl carbon.

A correlation from the N-methyl protons to the keto-carbonyl carbon.

A correlation from the O-methyl protons to the ester carbonyl carbon.

These correlations would unequivocally establish the -CO-CO- backbone and the placement of the amide and ester groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Methyl (methylcarbamoyl)formate in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-CH₃ | 2.9 (d) | 26.5 | C=O (amide), C=O (keto) |

| N-H | 7.0 (br q) | - | N-CH₃ |

| C =O (amide) | - | 160.0 | N-CH₃ |

| C =O (keto) | - | 163.0 | N-CH₃, O-CH₃ |

Note: Predicted values are hypothetical and for illustrative purposes. d = doublet, q = quartet, s = singlet, br = broad.

The structure of methyl (methylcarbamoyl)formate contains two key bonds that can exhibit restricted rotation: the C-N amide bond and the C-O ester bond. Dynamic NMR (DNMR) spectroscopy is the technique used to study the kinetics of such conformational changes and to determine the energy barriers to rotation. fu-berlin.depsu.edu

Rotation around the amide C-N bond is known to be slow on the NMR timescale due to the partial double bond character arising from n-π conjugation. researchgate.netmsu.edu This can lead to the observation of distinct signals for different rotamers (E/Z isomers) at low temperatures. researchgate.net Similarly, methyl formate itself exists as two conformers, E and Z, with measurable energy barriers for interconversion. nih.govsigmaaldrich.com The free energy of activation for rotation in carbamates is typically in the range of 12-20 kcal/mol. researchgate.netcolostate.edu

By acquiring NMR spectra at various temperatures, one can observe the broadening and coalescence of signals corresponding to the interconverting conformers. Analysis of these line shapes allows for the calculation of the rotational energy barriers (ΔG‡).

Table 2: Literature-Reported Rotational Energy Barriers for Related Compounds

| Compound | Bond | ΔG‡ (kcal/mol) | Temperature (°C) | Technique | Reference |

|---|---|---|---|---|---|

| Methyl Formate | C-O (E→Z) | 9.85 ± 0.15 | -70.8 | Dynamic ¹³C NMR | nih.govsigmaaldrich.com |

| Methyl Formate | C-O (Z→E) | 11.91 ± 0.15 | -70.8 | Dynamic ¹³C NMR | nih.govsigmaaldrich.com |

| Primary Carbamates | C-N | 12.4 - 14.3 | -90 to 25 | Dynamic ¹H NMR | researchgate.net |

These values provide a reference range for the expected rotational barriers in methyl (methylcarbamoyl)formate.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Methyl (methylcarbamoyl)formate Bonds

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups. For methyl (methylcarbamoyl)formate, the most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl environments (amide and α-keto ester), multiple strong absorption bands would be expected in the 1650-1750 cm⁻¹ region. Other key bands would include the N-H stretch (around 3300 cm⁻¹) and C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. spectroscopyonline.com It is particularly sensitive to non-polar, symmetric bonds and provides valuable information about the molecular backbone. The C=O stretches are also Raman active. Quantum-chemical calculations on the related methylcarbamate molecule have been used to predict its vibrational spectra. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for Methyl (methylcarbamoyl)formate based on related compounds

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | 3400 - 3200 | Weak | Broad in IR due to hydrogen bonding |

| C-H Stretch (methyl) | 3000 - 2850 | Strong | |

| C=O Stretch (amide) | 1680 - 1650 | Moderate | Position influenced by H-bonding |

| C=O Stretch (keto-ester) | 1750 - 1710 | Moderate | Two overlapping bands possible |

| N-H Bend | 1650 - 1550 | Weak | |

| C-N Stretch | 1450 - 1350 | Moderate |

Data derived from general spectroscopic principles and calculations on methylcarbamate. researchgate.net

Mass Spectrometric Fragmentations of Methyl (methylcarbamoyl)formate and Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr In electron ionization (EI) mode, the molecule is fragmented in a predictable manner, providing a "fingerprint" that can be used for structural elucidation.

For methyl (methylcarbamoyl)formate (Molecular Weight: 117.1 g/mol ), the molecular ion peak (M⁺˙) would be observed at m/z 117. fda.gov The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses. Key expected fragmentation pathways include:

α-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) from the ester to give a stable acylium ion at m/z 86.

α-cleavage: Loss of the methyl radical (•CH₃) from the N-methyl group is less likely but possible.

Cleavage of the C-C bond: Fission of the bond between the two carbonyls could lead to ions at m/z 58 (CH₃NHCO⁺) and m/z 59 (COOCH₃⁺).

Loss of CO: Sequential loss of carbon monoxide from acylium ions is also a common pathway.

Table 4: Predicted Key Mass Spectrometric Fragments for Methyl (methylcarbamoyl)formate

| m/z | Proposed Fragment Identity | Pathway |

|---|---|---|

| 117 | [C₄H₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 86 | [C₃H₄NO₂]⁺ | M⁺˙ - •OCH₃ |

| 59 | [C₂H₃O₂]⁺ | Cleavage of C(O)-C(O) bond |

| 58 | [C₂H₄NO]⁺ | Cleavage of C(O)-C(O) bond |

Predicted fragments based on the principles of mass spectrometry and data from related compounds like methyl formate and methomyl (B1676398). nist.govnist.gov

X-ray Crystallography of Methyl (methylcarbamoyl)formate and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of methyl (methylcarbamoyl)formate could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: These parameters would provide experimental confirmation of the molecular geometry.

Conformation: The solid-state conformation, including the planarity of the amide group and the orientation around the C-O ester bond, would be revealed.

Intermolecular interactions: The crystal packing would show how molecules interact with each other through forces like hydrogen bonding (between the N-H of one molecule and a carbonyl oxygen of another) and dipole-dipole interactions. This information is crucial for understanding the physical properties of the material.

While no public crystal structure of methyl (methylcarbamoyl)formate is currently available, the technique has been used to characterize other complex molecules containing carbamoyl moieties. google.com Such an analysis would provide the ultimate benchmark for validating theoretical and other experimental structural data.

Chromatographic Methodologies for Analysis and Purification of Methyl (methylcarbamoyl)formate

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of methyl (methylcarbamoyl)formate, High-Performance Liquid Chromatography (HPLC) is the most suitable method.

Given its polarity, a reversed-phase HPLC method would be effective. epa.gov In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time.

For the analysis of N-methylcarbamates in various matrices, established methods often employ post-column derivatization. nemi.govnemi.gov After the compound elutes from the column, it is hydrolyzed to produce methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative. nemi.govnemi.gov This allows for very sensitive and selective detection using a fluorescence detector. For preparative purification, detection would typically be done using a UV detector, monitoring the absorbance of the carbonyl groups. Gas chromatography (GC) could also be a viable analytical technique, likely requiring a polar capillary column for good peak shape. mdpi.com

Table 5: Typical HPLC Conditions for the Analysis of N-Methylcarbamates

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm) or Fluorescence with post-column derivatization |

| Post-Column Reagents | 1) NaOH (hydrolysis) 2) OPA/2-mercaptoethanol (derivatization) |

Conditions are representative and based on standard methods for this class of compounds. epa.govnemi.govnemi.gov

Table 6: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Methyl (methylcarbamoyl)formate |

| Methyl formate |

| N,N-dimethylformamide (DMF) |

| Methylcarbamate |

| Methomyl |

| o-phthalaldehyde |

| 2-mercaptoethanol |

| Methanol (B129727) |

Degradation Pathways and Stability of Methyl Methylcarbamoyl Formate

Hydrolytic Degradation Mechanisms of Methyl (methylcarbamoyl)formate

The hydrolysis of Methyl (methylcarbamoyl)formate is expected to be a significant degradation pathway in aqueous environments. The molecule possesses two ester-like linkages susceptible to hydrolysis: the methyl formate (B1220265) and the methyl carbamate (B1207046) moieties. The rate and mechanism of hydrolysis are likely influenced by pH.

In neutral or alkaline conditions, carbamate esters can undergo hydrolysis. who.intnih.gov For N-methylcarbamates, this process can proceed through an E1cb mechanism, particularly under basic conditions, leading to the formation of an isocyanate intermediate. tandfonline.com In the case of Methyl (methylcarbamoyl)formate, this would involve the cleavage of the carbamate bond. The hydrolysis of the methyl formate group can also occur, and studies on simple formates like methyl formate indicate that this reaction can be catalyzed by both acid and base. jcsp.org.pkdiva-portal.org

The expected primary hydrolysis products would be methyl carbamate and methyl pyruvate (B1213749), or further hydrolysis could lead to methoxycarbonylformic acid and methylamine (B109427). Under strong basic conditions, the carbamate can hydrolyze to carbamic acid, which is unstable and decomposes to carbon dioxide and methylamine. who.intnih.gov The hydrolysis of the formate ester would yield methanol (B129727) and pyruvic acid.

Table 1: Expected Hydrolytic Degradation Pathways of Methyl (methylcarbamoyl)formate

| Condition | Probable Reaction | Expected Products |

| Acidic | Hydrolysis of the formate ester | Methanol, (Methylcarbamoyl)formic acid |

| Neutral | Hydrolysis of both formate and carbamate esters | Methanol, Methylamine, Pyruvic acid, Carbon Dioxide |

| Alkaline | Base-catalyzed hydrolysis of both esters | Methanol, Methylamine, Pyruvate, Carbonate |

Thermal Decomposition Pathways of Methyl (methylcarbamoyl)formate

The thermal stability of carbamates can vary significantly depending on their structure. researchgate.netacs.org The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, for instance, yields N-methylaniline, carbon dioxide, and ethylene, suggesting a unimolecular elimination reaction. researchgate.net For Methyl (methylcarbamoyl)formate, thermal stress would likely lead to the decomposition of the carbamate and formate functionalities.

One plausible pathway is the decomposition of the carbamate to form methyl isocyanate and methyl pyruvate. Another is the decarboxylation of the molecule. Studies on the thermal decomposition of methyl formate have shown that the major products are methanol, formaldehyde, and carbon monoxide, indicating that complex bond-breaking processes occur at elevated temperatures. nih.govconicet.gov.ar The thermal decomposition of larger methyl esters can also produce a variety of smaller hydrocarbons and oxygenated compounds. nih.gov

Table 2: Potential Thermal Decomposition Products of Methyl (methylcarbamoyl)formate

| Temperature Range | Potential Decomposition Pathway | Possible Products |

| Moderate | Carbamate decomposition | Methyl isocyanate, Methyl pyruvate |

| High | Fragmentation of the entire molecule | Carbon monoxide, Carbon dioxide, Methane, Methylamine, and other small molecules |

Photochemical Degradation of Methyl (methylcarbamoyl)formate

Carbamate pesticides are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. dss.go.thnih.govceon.rscabidigitallibrary.org The primary photochemical process for many carbamates involves the cleavage of the carbamate bond. dss.go.th For Methyl (methylcarbamoyl)formate, it is anticipated that UV light would initiate its degradation.

The photolysis of carbofuran, an N-methylcarbamate pesticide, leads to the cleavage of the carbamate group, forming carbamic acid and a phenolic derivative. The carbamic acid then readily decomposes into carbon dioxide and methylamine. dss.go.th A similar pathway could be expected for Methyl (methylcarbamoyl)formate, resulting in the formation of methyl pyruvate and the subsequent decomposition products of the carbamoyl (B1232498) moiety. The rate of photodegradation would likely be influenced by the presence of photosensitizers in the environment. dss.go.th

Oxidative and Reductive Degradation of Methyl (methylcarbamoyl)formate

The degradation of Methyl (methylcarbamoyl)formate can also be initiated by oxidative and reductive processes. Carbamates are susceptible to oxidation by reactive oxygen species like hydroxyl radicals (•OH), which are generated in advanced oxidation processes (AOPs). ceon.rsnih.gov This would likely involve hydrogen abstraction or addition to the molecule, leading to a cascade of reactions and eventual mineralization.

Reductive degradation pathways are also possible. Studies on oxime carbamates like oxamyl (B33474) and methomyl (B1676398) have shown that they can be reduced by dissolved Fe(II) and Cu(I) ions. nih.govacs.orgresearchgate.net This reduction leads to the cleavage of the carbamate bond and the formation of products such as nitriles and amines. nih.govacs.org The electrochemical oxidation of carbamates has also been demonstrated, which proceeds through the formation of a radical cation intermediate. rsc.org

Table 3: Summary of Potential Oxidative and Reductive Degradation

| Process | Reactant/Condition | Potential Outcome |

| Oxidation | Hydroxyl radicals (•OH) | Mineralization to CO2, H2O, and inorganic nitrogen |

| Reduction | Fe(II), Cu(I) | Cleavage of the carbamate bond, formation of amines and other reduced species |

| Electrochemical Oxidation | Anodic potential | Formation of radical cations leading to further reactions |

Mechanistic Investigations of Methyl (methylcarbamoyl)formate Stability

While no specific mechanistic studies on the stability of Methyl (methylcarbamoyl)formate have been found, the stability of the carbamate functional group, in general, has been investigated. Carbamate esters are generally stable at room temperature but can be hydrolyzed under basic conditions. wikipedia.orgnih.gov The stability of carbamates is a key feature in their use in drug design, where they often serve as stable surrogates for peptide bonds. nih.govacs.org

The mechanism of hydrolysis for N-methylcarbamates often involves an isocyanate intermediate. who.int The stability of carbamates can be influenced by the electronic nature of the substituents. tandfonline.com In the case of Methyl (methylcarbamoyl)formate, the electron-withdrawing nature of the adjacent carbonyl group in the formate moiety might influence the stability of the carbamate linkage. Computational studies on other carbamates have been used to understand their relative thermodynamic stability. researchgate.net

Future Research Directions and Unexplored Avenues for Methyl Methylcarbamoyl Formate

Exploration of Undiscovered Reactivity Modes for Methyl (methylcarbamoyl)formate

The reactivity of Methyl (methylcarbamoyl)formate is largely inferred from related compounds, such as oxamates and acylcarbamates, suggesting a rich and underexplored chemical landscape.

Key Research Areas:

Radical Chemistry: A significant area for exploration is the generation of carbamoyl (B1232498) radicals. Studies on related oxamates have shown that they can undergo single-electron oxidation and decarboxylation to produce carbamoyl radicals nih.govacs.org. These radicals are valuable intermediates for forming C-N bonds, particularly in cross-coupling reactions with aryl halides under photoredox or dual metallo-photoredox catalysis nih.govresearchgate.net. Investigating similar transformations for Methyl (methylcarbamoyl)formate could establish it as a novel and efficient source of methylcarbamoyl radicals.

Carbamoylation Reactions: The compound is a potential carbamoylating agent, capable of transferring the methylcarbamoyl group to various nucleophiles. Analogous reagents like N-methyl carbamoylimidazole have proven effective for the carbamoylation of amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively nih.gov. Research into the reactivity of Methyl (methylcarbamoyl)formate with a diverse range of nucleophiles under various conditions (e.g., base-promoted) would define its scope and utility as a synthetic tool. Its stability, particularly in comparison to highly reactive and hazardous reagents like methyl isocyanate, could make it a safer alternative nih.gov.

Reactions at the Ester Moiety: The methyl ester group offers another site for chemical modification. Hydrolysis can yield the corresponding carboxylic acid, which can then be used in further transformations. Transesterification with different alcohols would provide access to a library of related ester analogues.

Cyclization and Annulation Cascades: The bifunctional nature of the molecule, with its electrophilic carbonyl centers, makes it a candidate for designing cascade reactions. With appropriately functionalized reaction partners, it could participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Development of Advanced Synthetic Routes for Methyl (methylcarbamoyl)formate Analogues

The development of robust and versatile synthetic methods to access analogues of Methyl (methylcarbamoyl)formate is crucial for exploring structure-activity relationships in various applications. Advanced synthetic strategies can provide access to a wide array of derivatives with tailored properties.

Synthetic Approaches for Analogue Development:

Amine Variation: The most direct approach to analogues involves replacing the N-methyl group. This can be achieved by adapting known methods for oxamate (B1226882) ester synthesis, such as reacting primary or secondary amines with a suitable oxalyl precursor, like methyl chlorooxoacetate nih.gov. This would yield a diverse library of N-substituted (carbamoyl)formates.

Ester Variation: The methyl ester can be varied by starting with different dialkyl oxalates or by performing transesterification on Methyl (methylcarbamoyl)formate itself. For example, reacting propylamine (B44156) with dibenzyl oxalate (B1200264) is a known route to benzyl (B1604629) N-propyl oxamate, demonstrating the feasibility of introducing different ester groups nih.gov.

Photoredox Catalysis: Modern synthetic methods like aerobic photoredox catalysis offer novel pathways. For instance, the synthesis of oxamate esters from bromodifluoroacetate esters and amines under open-air conditions presents an innovative route that could be adapted for creating fluorinated analogues researchgate.net.

Multi-component Reactions: Designing one-pot, multi-component reactions would be a highly efficient strategy. A potential approach could involve the coupling of an amine, carbon monoxide (or a CO surrogate like molybdenum hexacarbonyl), and an alcohol, mediated by a suitable catalyst system acs.org.

A summary of potential synthetic strategies for analogues is presented below.

| Strategy | Precursors | Potential Analogues | Reference for Method |

| N-Alkylation/Arylation | Methyl chlorooxoacetate, Various primary/secondary amines | N-alkyl/aryl (carbamoyl)formates | nih.gov |

| Ester Modification | N-methyl oxamic acid, Various alcohols, Coupling agents | Alkyl/Aryl (methylcarbamoyl)formates | scielo.br |

| Amidation of Oxalate Esters | Dialkyl oxalates, Methylamine (B109427) | Varied ester analogues | nih.gov |

| Photoredox Catalysis | Bromodifluoroacetate esters, Methylamine | Fluorinated analogues | researchgate.net |

High-Throughput Screening of Methyl (methylcarbamoyl)formate in Reaction Discovery

High-throughput screening (HTS) has revolutionized the discovery of new chemical reactions by enabling the rapid testing of thousands of reaction conditions nih.govchemrxiv.org. Methyl (methylcarbamoyl)formate, as a simple and potentially reactive building block, is an ideal candidate for inclusion in HTS campaigns for reaction discovery.

Potential HTS Applications:

Scaffold Decoration: The compound can be used as a foundational scaffold to be elaborated upon. An array of diverse reactants (e.g., nucleophiles, radical precursors) and catalysts could be screened in parallel to identify novel transformations that functionalize its core structure.

Substrate in Catalyst Screening: It can serve as a standard substrate for screening new catalyst systems. For example, in the development of novel cross-coupling reactions, Methyl (methylcarbamoyl)formate could be reacted against a library of coupling partners in the presence of various metal catalysts, ligands, and additives.

Tagged Derivatives for HTS: To facilitate rapid analysis, a tagged analogue of Methyl (methylcarbamoyl)formate could be synthesized. A tag (e.g., a quaternary ammonium (B1175870) group or a fluorescent marker) allows for the rapid isolation and detection of products from complex reaction mixtures, a technique successfully used in HTS platforms nih.gov. This would enable screening on a massive scale (e.g., 1536-well plates) to discover new bond-forming reactions.

The general workflow for using a tagged substrate in HTS for reaction discovery involves preparing a master plate with the tagged substrate and various reactants, followed by purification and analysis to identify successful "hit" reactions nih.gov.

Integration of Methyl (methylcarbamoyl)formate into Automated Synthesis Platforms

Automated synthesis platforms are transforming chemical research by enabling the rapid, reliable, and unattended synthesis of molecules nih.govsynplechem.com. Integrating Methyl (methylcarbamoyl)formate or its derivatives into these workflows could accelerate the exploration of its chemical space.

Strategies for Integration:

As a Building Block: In automated iterative synthesis, which relies on bifunctional building blocks, a derivative of Methyl (methylcarbamoyl)formate could be designed for compatibility. For instance, platforms that use MIDA (methyliminodiacetic acid) boronates for iterative cross-coupling could potentially incorporate a boronic acid or ester derivative of a Methyl (methylcarbamoyl)formate analogue nih.gov.

As a Reagent Cartridge: Automated synthesizers often use pre-packaged cartridges of reagents for standard transformations. Methyl (methylcarbamoyl)formate could be supplied in a cartridge as a carbamoylating agent. Its stability and potential as a safer alternative to methyl isocyanate are advantageous here. The development of N-[11C]methyl carbamoylimidazole for automated radiosynthesis highlights the feasibility of using such carbamoylating agents in automated systems nih.gov.

Compatibility with Automated Purification: A key challenge in automated synthesis is purification. The physical properties of Methyl (methylcarbamoyl)formate (e.g., polarity, volatility) would need to be assessed for compatibility with automated purification techniques like catch-and-release chromatography on silica (B1680970) gel nih.gov.

Emerging Computational Strategies for Methyl (methylcarbamoyl)formate Research

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Computational Methods and Applications:

Density Functional Theory (DFT): DFT calculations are invaluable for investigating the electronic structure and reactivity of Methyl (methylcarbamoyl)formate. This method can be used to:

Model reaction mechanisms, such as the pathways for radical generation or nucleophilic attack, and calculate activation barriers nih.govacs.org.

Predict spectroscopic properties (e.g., IR, NMR) to aid in characterization.

Analyze ground-state properties, such as the degree of twist in the amide bond, which has been shown to correlate with the reactivity of N-acylcarbamates in cross-coupling reactions researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of Methyl (methylcarbamoyl)formate and its analogues in different solvent environments. This is particularly important for understanding its interactions with larger molecules, such as enzymes or receptors, in biological contexts.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in complex environments, such as within an enzyme active site, hybrid QM/MM methods are ideal. These methods treat the reactive core (e.g., Methyl (methylcarbamoyl)formate and the reacting residues) with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics frontiersin.org.

Metabolic and Systems Modeling: In a broader context, computational models can be used to evaluate the potential metabolic pathways and impact of such small molecules in biological systems sdsu.eduplos.org.

Recent studies on related oxamate systems have successfully used DFT to elucidate reaction pathways and understand interactions with biological targets, providing a clear roadmap for the computational investigation of Methyl (methylcarbamoyl)formate nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl (methylcarbamoyl)formate, and how can purity be optimized during synthesis?

- Methodological Answer : Methyl (methylcarbamoyl)formate can be synthesized via carbamate esterification or transesterification reactions. Key steps include:

- Using anhydrous conditions to minimize hydrolysis of intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FT-IR to detect carbonyl group formation .

- Purification via fractional distillation under reduced pressure (for volatility) or recrystallization using polar aprotic solvents. Purity validation requires GC-MS or HPLC coupled with UV detection (≥99% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing Methyl (methylcarbamoyl)formate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methyl carbamoyl and formate moieties (e.g., carbonyl carbons at ~155–160 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ or methyl carbamoyl groups) .

Q. How should researchers handle discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

- Methodological Answer :

- Cross-reference data from NIST Standard Reference Databases and replicate measurements using bomb calorimetry or computational methods (e.g., Gaussian-based DFT calculations).

- Statistically analyze variance using tools like Grubbs’ test to identify outliers .

Q. What safety protocols are critical when handling Methyl (methylcarbamoyl)formate in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Implement spill-response protocols with neutralizing agents (e.g., activated carbon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic or spectral data during analysis?

- Methodological Answer :

- Perform replicate analyses to distinguish instrumental noise from true anomalies .

- Use hyphenated techniques (e.g., GC-MS/MS) to confirm peak identity and purity .

- Compare data with computational simulations (e.g., IR spectra via DFT) .

Q. What strategies ensure compliance with FAIR data principles for Methyl (methylcarbamoyl)formate research?

- Methodological Answer :

- Adopt standardized formats (e.g., mzML for mass spec data, TraML for chromatographic metadata) .

- Embed metadata using electronic lab notebooks (ELNs), including synthesis conditions and instrument calibration details .

- Deposit datasets in repositories like Zenodo with persistent identifiers (DOIs) .

Q. How can computational chemistry predict Methyl (methylcarbamoyl)formate’s reactivity in novel reactions?

- Methodological Answer :

- Use quantum mechanical calculations (e.g., DFT) to model transition states and reaction pathways.

- Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling experiments .

Q. What experimental designs mitigate batch-to-batch variability in physicochemical property measurements?

- Methodological Answer :

- Standardize synthesis protocols (e.g., solvent purity, reaction time/temperature) .

- Use reference materials (e.g., NIST-certified compounds) for instrument calibration .

- Apply ANOVA to assess inter-batch variability .

Q. How should researchers address reproducibility challenges in catalytic applications of Methyl (methylcarbamoyl)formate?

- Methodological Answer :

- Document catalyst loading, solvent systems, and stirring rates in detail .

- Share raw data (e.g., reaction kinetics, NMR spectra) in open-access formats .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.